molecular formula C15H16FNO2S2 B2713888 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide CAS No. 1049463-40-2

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2713888
CAS No.: 1049463-40-2
M. Wt: 325.42
InChI Key: FUUVYTNZWWRYDP-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide (CAS 1049463-40-2) is an organic sulfonamide compound with the molecular formula C 15 H 16 FNO 2 S 2 and a molecular weight of 325.42 g/mol . This chemical features a 5-methylthiophene ring, a class of five-membered heterocyclic compounds known for aromaticity and reactivity similar to benzene, which is linked to a sulfonamide functional group . The structure is completed by a [1-(4-fluorophenyl)cyclopropyl]methyl moiety. Sulfonamides (SN) represent a major class of synthetic compounds with a broad spectrum of pharmacological activities . They are known to act as broad-spectrum antibacterial agents by inhibiting the bacterial enzyme dihydropteroate synthetase . Beyond their antibacterial properties, sulfonamide functional groups are the basis for drugs with diverse therapeutic applications, including anti-carbonic anhydrase activity, which is relevant for conditions like glaucoma and diuresis . The specific structure of this compound, which lacks the N4 arylamine group typically associated with allergic responses to antibacterial sulfonamides, may offer a more favorable profile for research applications . The presence of the thiophene and fluorophenyl groups makes this sulfonamide derivative a valuable intermediate or target molecule in medicinal chemistry for the development of novel therapeutic agents, and in material science. This product is intended for research and development applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S2/c1-11-2-7-14(20-11)21(18,19)17-10-15(8-9-15)12-3-5-13(16)6-4-12/h2-7,17H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVYTNZWWRYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopropylmethyl intermediate. This intermediate is then reacted with 4-fluorophenyl derivatives under specific conditions to form the desired product. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the cyclopropyl and sulfonamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide exhibit significant anticancer properties. For instance, cyclopropyl derivatives have been shown to inhibit cancer cell proliferation in various in vitro studies. The sulfonamide group enhances the compound's ability to interact with biological targets involved in tumor growth regulation .

Antifungal Activity

Compounds related to this sulfonamide have demonstrated antifungal properties against various pathogens, including Fusarium oxysporum. Studies have shown that modifications in the molecular structure can lead to increased efficacy against fungal strains, making these compounds candidates for agricultural and medical antifungal agents .

Neurological Disorders

There is emerging interest in the application of this compound in treating neurological conditions. The structural features of the compound suggest potential interactions with neurotransmitter systems, which could be beneficial in managing disorders such as anxiety or depression .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of structurally similar compounds derived from cyclopropyl sulfonamides. Results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antifungal Performance

In another investigation, a series of thiophene-based sulfonamides were tested against Fusarium species. The results highlighted that modifications at the thiophene ring significantly impacted antifungal activity, with some compounds showing MIC values lower than commercial fungicides .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thiophene vs. Oxadiazole/Pyrimidine/Furopyridine :
    The 5-methylthiophene core in the target compound contrasts with the 1,2,4-oxadiazole (), pyrimidine (–4, 6), and furo[2,3-b]pyridine () systems in analogs. Thiophene’s electron-rich π-system may facilitate stronger van der Waals interactions with hydrophobic receptor pockets compared to oxadiazole’s electronegative N-O bonds or pyrimidine’s hydrogen-bonding capacity .

Sulfonamide Substituents

  • Cyclopropylmethyl vs. ’s diphenylphosphorylmethyl substituent adds polarity and hydrogen-bonding capacity, likely altering solubility and target engagement .

Fluorophenyl Modifications

  • 4-Fluorophenyl vs. Other Aromatic Systems :
    The 4-fluorophenyl group in the target compound is a common feature in analogs (e.g., –6), where fluorine’s electronegativity enhances metabolic stability and influences π-π stacking. For example, ’s NK3 receptor ligand uses a similar fluorophenyl-cyclopropylmethyl motif but replaces the sulfonamide with a carboxamide, suggesting divergent binding modes .

Pharmacokinetic and Physicochemical Properties

  • However, the sulfonamide’s polarity may offset excessive hydrophobicity, balancing absorption and excretion .
  • Metabolic Stability: Fluorine atoms and the methylthiophene core likely reduce oxidative metabolism compared to ’s trifluoroethylamino group, which is highly resistant to enzymatic degradation .

Comparative Data Table

Compound Feature Target Compound
Core Structure 5-Methylthiophene Isoquinoline 1,2,4-Oxadiazole Furo[2,3-b]pyridine
Sulfonamide/Carboxamide Sulfonamide Carboxamide Sulfonamide Carboxamide
Key Substituent Cyclopropylmethyl-4-fluorophenyl Cyclopropyl(4-fluorophenyl)methyl 3-(4-Fluorophenyl)-1,2,4-oxadiazole Trifluoroethylamino
Therapeutic Target (Inferred) Unspecified NK3 Receptor Unspecified Kinase/Enzyme (LCMS activity noted)
Metabolic Stability High (fluorine, methyl groups) Moderate (carboxamide hydrolysis risk) Moderate (oxadiazole stability) Very High (trifluoroethyl group)

Research Findings and Implications

  • Selectivity : The target compound’s cyclopropylmethyl group may reduce off-target effects compared to ’s NK3 ligand, which showed cross-reactivity with NK2 receptors in the presence of saredutant .
  • Synthetic Feasibility : and highlight dimethylformamide (DMF)-based synthesis routes for sulfonamides, suggesting scalable production for the target compound .
  • Toxicity : Sulfonamide-related idiosyncratic toxicity risks may be mitigated by the fluorophenyl group’s stabilizing effects, as seen in ’s pyrimidine derivatives .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its structure, biological properties, and relevant research findings.

Compound Overview

  • Chemical Formula : C₁₅H₁₆FNO₂S
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 1049463-40-2
  • Structure : The compound features a cyclopropyl group, a fluorophenyl moiety, and a thiophene sulfonamide structure, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene sulfonamides have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation.

  • Case Study : A related sulfonamide compound demonstrated an IC₅₀ value of 53 nM against the p38 MAPK enzyme, which is implicated in inflammatory responses and cancer progression . This suggests that this compound may also exhibit similar inhibitory effects.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies have shown that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in vitro.

  • Research Findings : In vitro assays revealed that compounds structurally related to this compound can reduce IL-6 production significantly in human chondro-sarcoma cells . This highlights the potential for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Emerging data suggest that thiophene-based compounds exhibit antimicrobial activity. For example, some related derivatives have shown effectiveness against bacterial strains, outperforming traditional antibiotics like ampicillin.

CompoundTarget BacteriaMIC (μg/mL)
Thiophene Derivative AS. aureus0.012
Thiophene Derivative BE. coli0.008

This table illustrates the minimum inhibitory concentration (MIC) values for selected thiophene derivatives, indicating their potency against pathogenic bacteria .

The biological activity of this compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of p38 MAPK and other kinases involved in inflammation and cancer progression.
  • Cytokine Modulation : The compound may modulate cytokine production, thereby influencing inflammatory pathways.
  • Antimicrobial Action : The structural features may allow for interaction with bacterial targets, disrupting essential processes.

Q & A

Q. What are the key synthetic routes for preparing N-((1-(4-fluorophenyl)cyclopropyl)methyl)-5-methylthiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer :

  • Core Synthesis Steps :
    • Cyclopropane ring formation: React 4-fluorophenylacetone with a cyclopropanation agent (e.g., trimethylsulfoxonium iodide) to generate 1-(4-fluorophenyl)cyclopropane derivatives .
    • Sulfonamide coupling: React the cyclopropylmethyl intermediate with 5-methylthiophene-2-sulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., NaH or triethylamine) .
  • Optimization Strategies :
    • Temperature : Maintain 303 K during sulfonamide coupling to minimize side reactions .
    • Solvent Choice : THF/water mixtures (5:1 ratio) enhance solubility of intermediates .
    • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer :

  • Analytical Techniques :
    • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., C–S bond lengths in the sulfonamide group should be ~1.76 Å) .
    • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ 7.2–7.4 ppm (4-fluorophenyl aromatic protons), δ 2.5 ppm (cyclopropyl CH₂), δ 2.3 ppm (thiophene methyl group) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent .
    • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<0.5% as per pharmacopeial guidelines) .

Q. What solvents and conditions are suitable for recrystallizing this compound to achieve high-purity crystals?

Methodological Answer :

  • Recrystallization Protocol :
    • Solvent System : Methanol or ethanol/water mixtures (slow evaporation at 293 K yields well-defined crystals) .
    • Temperature Gradient : Cool from 323 K to 273 K over 24 hours to minimize solvent inclusion .
  • Purity Validation :
    • Melting point analysis (expected range: 160–165°C) .
    • TLC (Rf ≈ 0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields (e.g., 90% vs. 70%) for the sulfonamide coupling step?

Methodological Answer :

  • Critical Variables :
    • Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of sulfonyl chloride .
    • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine intermediate reduces unreacted starting material .
    • Workup : Use aqueous NaHCO₃ to neutralize HCl byproducts, improving yield consistency .
  • Case Study : Xu et al. achieved 90% yield using DMF at 303 K, while lower yields in other studies correlate with suboptimal solvent purity .

Q. What role does the cyclopropylmethyl group play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer :

  • SAR Strategies :
    • Analog Synthesis : Replace the cyclopropyl group with other strained rings (e.g., bicyclo[2.2.1]heptane) to assess steric/electronic effects .
    • Biological Assays : Test analogs against target enzymes (e.g., viral polymerases) to correlate ring strain with inhibitory potency .
  • Computational Modeling :
    • Docking Studies : Use Schrödinger Suite to predict binding affinity with hydrophobic pockets (e.g., HCV NS5B polymerase) .
    • MD Simulations : Assess conformational stability of the cyclopropyl group in aqueous vs. lipid environments .

Q. How can impurity profiles be systematically analyzed during scale-up, and what thresholds are pharmacologically acceptable?

Methodological Answer :

  • Impurity Identification :
    • LC-MS/MS : Detect sulfonic acid byproducts (m/z 215.1) and des-fluoro analogs (Δm/z = -18) .
    • ICH Guidelines : Total impurities ≤0.5%, with individual impurities ≤0.1% .
  • Mitigation Strategies :
    • Chromatographic Purification : Use preparative HPLC with a phenyl-hexyl column .
    • Process Controls : Optimize reaction pH (6.5–7.5) to suppress hydrolysis .

Q. What advanced techniques are recommended for studying the compound’s metabolic stability in vitro?

Methodological Answer :

  • In Vitro Models :
    • Hepatic Microsomes : Incubate with NADPH (1 mM) and monitor degradation via LC-MS over 60 minutes .
    • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
  • Key Metabolites :
    • Oxidation : Hydroxylation at the cyclopropyl methyl group (m/z +16) .
    • Sulfonamide Cleavage : Detect thiophene-2-sulfonic acid via ion-pair chromatography .

Q. How can computational modeling predict the compound’s solubility and permeability for CNS-targeted applications?

Methodological Answer :

  • In Silico Tools :
    • LogP Prediction : Use MarvinSketch (estimated LogP = 3.2 ± 0.3) to assess lipid solubility .
    • BBB Score : Apply QikProp’s blood-brain barrier penetration model (predicted BBB+ = 0.8) .
  • Experimental Validation :
    • PAMPA Assay : Measure permeability (Pe ≈ 5 × 10⁻⁶ cm/s) using a lipid membrane mimic .
    • Solubility Enhancement : Co-solvency with 10% PEG-400 improves aqueous solubility to >1 mg/mL .

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